N-[(1R,2R)-2-aMinocyclohexyl]-MethanesulfonaMide
Overview
Description
N-[(1R,2R)-2-Aminocyclohexyl]-Methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an aminocyclohexyl group attached to a methanesulfonamide moiety. It has garnered interest due to its potential use in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R)-2-Aminocyclohexyl]-Methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1R,2R)-2-Aminocyclohexanol.
Sulfonation: The aminocyclohexanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N-[(1R,2R)-2-Aminocyclohexyl]-Methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the aminocyclohexyl group.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
N-[(1R,2R)-2-Aminocyclohexyl]-Methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It may be utilized in the synthesis of other chemical compounds or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-Aminocyclohexyl]-Methanesulfonamide involves its interaction with specific molecular targets. The aminocyclohexyl group can bind to receptors or enzymes, potentially inhibiting their activity. The methanesulfonamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(1R,2R)-2-Aminocyclohexyl]-Methanesulfonamide Hydrochloride: A hydrochloride salt form with similar properties.
(1R,2R)-2-Aminocyclohexanol: A precursor in the synthesis of the target compound.
Methanesulfonamide Derivatives: Other compounds with the methanesulfonamide group attached to different functional groups.
Uniqueness: this compound is unique due to its specific combination of the aminocyclohexyl and methanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSISIEZCYJFVIK-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCCC[C@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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